molecular formula C15H20Cl2N2O B4851814 3,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide

3,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide

Cat. No. B4851814
M. Wt: 315.2 g/mol
InChI Key: OTXZBLQXZJEXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It has been extensively studied in scientific research for its potential therapeutic applications in various diseases.

Mechanism of Action

3,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide is a selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that plays a key role in regulating neuronal activity, blood flow, and inflammation. The adenosine A1 receptor is widely distributed in the brain and is involved in the regulation of sleep, pain, and anxiety. 3,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide binds to the adenosine A1 receptor and prevents adenosine from binding, thus blocking its effects.
Biochemical and Physiological Effects
3,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to protect against ischemic injury in the heart and brain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce the severity of seizures in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

3,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide has several advantages for lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which makes it a useful tool for studying the role of adenosine in various physiological processes. It is also relatively stable and has a long half-life, which allows for prolonged exposure in experiments. However, 3,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide is not without limitations. It has poor solubility in water, which can make it difficult to administer in certain experiments. It also has a relatively low affinity for the adenosine A1 receptor, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of 3,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use in the treatment of cardiac arrhythmias and asthma. Additionally, there is ongoing research into the development of more potent and selective adenosine A1 receptor antagonists that may have greater therapeutic potential than 3,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide.

Scientific Research Applications

3,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and to improve cognitive function in animal models of Alzheimer's disease. It has also been investigated for its potential use in the treatment of cardiac arrhythmias, asthma, and cancer.

properties

IUPAC Name

3,5-dichloro-N-(1-propylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O/c1-2-5-19-6-3-14(4-7-19)18-15(20)11-8-12(16)10-13(17)9-11/h8-10,14H,2-7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXZBLQXZJEXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-N-(1-propylpiperidin-4-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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